2614W94
Overview
Description
2614W94 is a selective, reversible inhibitor of monoamine oxidase-A. It has a competitive mechanism of inhibition with an IC50 value of 5 nanomolar and a Ki value of 1.6 nanomolar when serotonin is used as the substrate . This compound is primarily used in scientific research to study the inhibition of monoamine oxidase-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2614W94 involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards. The production process involves scaling up the laboratory synthesis to an industrial scale, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2614W94 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound include oxidized and reduced metabolites, as well as substituted derivatives.
Scientific Research Applications
2614W94 has several scientific research applications, including:
Chemistry: Used to study the inhibition of monoamine oxidase-A and its effects on neurotransmitter metabolism.
Biology: Investigated for its potential role in modulating neurotransmitter levels in the brain.
Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety due to its ability to inhibit monoamine oxidase-A.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase-A
Mechanism of Action
2614W94 exerts its effects by selectively inhibiting monoamine oxidase-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects . The molecular targets and pathways involved include the binding of this compound to the active site of monoamine oxidase-A, preventing the enzyme from metabolizing its substrates .
Comparison with Similar Compounds
Similar Compounds
Clorgyline: Another selective inhibitor of monoamine oxidase-A with similar inhibitory properties.
Moclobemide: A reversible inhibitor of monoamine oxidase-A used as an antidepressant.
Brofaromine: A reversible inhibitor of monoamine oxidase-A with anxiolytic and antidepressant properties
Uniqueness
2614W94 is unique due to its high selectivity and potency as a monoamine oxidase-A inhibitor. Its reversible and competitive mechanism of inhibition distinguishes it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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